1-[4-[2-Hydroxy-3-[2-phenylethyl-(phenylmethyl)amino]propoxy]phenyl]-1-propanone
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Overview
Description
1-[4-[2-hydroxy-3-[2-phenylethyl-(phenylmethyl)amino]propoxy]phenyl]-1-propanone is an aromatic ketone.
Scientific Research Applications
Enantioselective Catalysis
A study by Asami et al. (2015) demonstrated the use of similar compounds in enantioselective catalysis. They explored the use of o-xylylene-type 1,4-amino alcohols, derived from (R)-1-phenylethylamine, as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, leading to the synthesis of various chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).
Synthetic Studies on Oxirane Compounds
In earlier research, SuamiTetsuo et al. (1956) investigated the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, yielding derivatives of 1-phenyl-1-amino-2, 3-propanediol. This research contributes to the understanding of the chemical transformations and potential applications of related compounds in synthetic chemistry (SuamiTetsuo et al., 1956).
Electron-Transfer Reactions
Hasegawa et al. (1997) studied the photoreaction of trans-1-(4-cyanophenyl)-3-phenyl-2,3-epoxy-1-propanone with various electron donors. This research is significant for understanding the electron-transfer reactions of aromatic alpha,beta-epoxy ketones and their conversion to beta-diketones and beta-hydroxy ketones (Hasegawa et al., 1997).
Hydrolytic Stability and Saponification
Kuznetsov and Brusilovskii (2001) explored the reaction of 1,3-dioxanes with acetone cyanohydrin, leading to the formation of hydrolytically unstable 2-(1-hydroxy-1-methylethyl)-5,6-dihydro-1,3-oxazines. This research is relevant for understanding the hydrolytic stability and potential for saponification in related chemical structures (Kuznetsov & Brusilovskii, 2001).
Lignin Acid Treatment
Li et al. (1996) conducted a study on the acid treatment of birch lignin, which yielded various 1,2-diaryl-1-propanones. This research contributes to the understanding of lignin chemistry and its transformation under acidic conditions (Li et al., 1996).
Enzymatic Resolution in Chemistry
Waagen et al. (1993) studied the enzymatic hydrolysis of butanoic esters of various ethers of 3-methoxy-1,2-propanediol, highlighting the role of enzymatic processes in resolving complex chemical structures (Waagen et al., 1993).
NMR Spectroscopic Investigations
Holzer and Hallak (2004) conducted NMR spectroscopic investigations with 3-amino-, 3-hydroxy-, and 3-methoxy-1-phenyl-2-pyrazolin-5-ones, providing insights into the structural and chemical properties of similar compounds (Holzer & Hallak, 2004).
Properties
Molecular Formula |
C27H31NO3 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[4-[3-[benzyl(2-phenylethyl)amino]-2-hydroxypropoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C27H31NO3/c1-2-27(30)24-13-15-26(16-14-24)31-21-25(29)20-28(19-23-11-7-4-8-12-23)18-17-22-9-5-3-6-10-22/h3-16,25,29H,2,17-21H2,1H3 |
InChI Key |
RQDZLDRYAKHKPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN(CCC2=CC=CC=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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